4-(Iodomethyl)piperidine Hydrochloride
Description
Structural Significance within Piperidine (B6355638) Chemistry
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. nih.gov The conformational flexibility of the piperidine ring, which typically adopts a chair conformation to minimize steric strain, allows for the precise spatial arrangement of substituents, a critical factor in molecular recognition and biological activity. nih.gov In the case of 4-(Iodomethyl)piperidine (B3029028) hydrochloride, the substituent is at the 4-position, which places it on the opposite side of the ring from the nitrogen atom.
The presence of the iodomethyl group at the 4-position has several important structural implications. Firstly, it introduces a reactive electrophilic center into the piperidine scaffold. The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. nih.gov This inherent reactivity is a key feature that defines the synthetic utility of this compound.
Secondly, the substituent at the 4-position influences the conformational equilibrium of the piperidine ring. In the hydrochloride salt form, the protonated nitrogen atom introduces electrostatic interactions that can affect the preference for axial versus equatorial conformers of the 4-substituent. nih.gov While detailed conformational analysis specific to 4-(Iodomethyl)piperidine hydrochloride is not extensively documented in the literature, studies on analogous 4-substituted piperidinium (B107235) salts have shown that polar substituents can exhibit a significant stabilization of the axial conformer upon protonation. nih.gov
Below is a table summarizing the key structural features of this compound.
| Feature | Description |
| Core Structure | Piperidine |
| Key Functional Group | Iodomethyl (-CH₂I) at the 4-position |
| Salt Form | Hydrochloride (-HCl) |
| CAS Number | 1353976-20-1 |
| Molecular Formula | C₆H₁₃ClIN |
| Molecular Weight | 261.53 g/mol |
Importance as a Key Synthetic Intermediate
The primary importance of this compound in advanced organic synthesis lies in its role as a key intermediate. Pharmaceutical intermediates are the chemical building blocks that are converted through a series of reactions to produce the final active pharmaceutical ingredient (API). sunfinelabs.com The dual functionality of this compound—a versatile piperidine scaffold and a reactive iodomethyl group—makes it a valuable precursor for the synthesis of a wide range of target molecules.
The iodomethyl group is particularly well-suited for nucleophilic substitution reactions, allowing for the facile introduction of various functionalities. Nucleophiles such as amines, thiols, and carbanions can readily displace the iodide ion to form new covalent bonds. This reactivity is fundamental to its application in the construction of more complex molecules. nih.gov
While specific, named reactions prominently featuring this compound are not extensively reported, its application can be inferred from the general reactivity of iodoalkanes in organic synthesis. For instance, it can be employed in alkylation reactions to introduce the piperidin-4-ylmethyl moiety onto a variety of substrates. This is a common strategy in medicinal chemistry for modifying the structure of a lead compound to improve its pharmacological properties.
The hydrochloride salt form of this intermediate offers several practical advantages in a laboratory and industrial setting. It often improves the compound's stability and crystallinity, making it easier to handle, purify, and store compared to the free base. The hydrochloride salt can be readily converted to the free amine form when needed for a specific reaction.
The following table provides a summary of the key aspects of this compound as a synthetic intermediate.
| Aspect | Significance |
| Reactivity | The iodomethyl group is an excellent electrophile for nucleophilic substitution reactions. |
| Versatility | Allows for the introduction of the piperidin-4-ylmethyl scaffold into a wide range of molecules. |
| Application | Serves as a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. |
| Handling | The hydrochloride salt form often provides enhanced stability and ease of handling. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(iodomethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFAIGAKVGADQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CI.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 Iodomethyl Piperidine Hydrochloride
Nucleophilic Substitution Reactions Involving the Iodomethyl Group
The iodomethyl group of 4-(iodomethyl)piperidine (B3029028) hydrochloride is the primary site for nucleophilic substitution reactions. The electron-withdrawing nature of the iodine atom polarizes the carbon-iodine bond, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles.
In the realm of nucleophilic substitution reactions, the nature of the halogen atom plays a pivotal role in determining the reactivity of the alkyl halide. The reactivity trend for alkyl halides follows the order: R-I > R-Br > R-Cl > R-F. quora.com This trend is primarily attributed to two factors: bond strength and the leaving group's ability.
The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, requiring less energy to break. quora.com Consequently, the iodide ion is an excellent leaving group because it is a large, highly polarizable, and stable anion in solution. This inherent weakness of the C-I bond in 4-(iodomethyl)piperidine hydrochloride makes it significantly more reactive towards nucleophiles compared to its bromo, chloro, or fluoro analogs.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Length (Å) | Bond Enthalpy (kJ/mol) | Leaving Group Ability |
| C-F | 1.35 | 485 | Poor |
| C-Cl | 1.77 | 328 | Good |
| C-Br | 1.93 | 276 | Better |
| C-I | 2.14 | 240 | Excellent |
This table provides a general comparison of carbon-halogen bond properties that influence reactivity in nucleophilic substitution reactions.
Nucleophilic substitution reactions at a primary alkyl halide, such as the iodomethyl group in this compound, predominantly proceed via the SN2 (Substitution Nucleophilic Bimolecular) mechanism . stackexchange.compearson.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the iodide leaving group. chemicalnote.com
The transition state of an SN2 reaction involves a pentacoordinate carbon atom, and the reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com The primary nature of the carbon atom in the iodomethyl group presents minimal steric hindrance, making it highly accessible to incoming nucleophiles and thus favoring the SN2 pathway. pearson.comchemicalnote.com
While the SN1 (Substitution Nucleophilic Unimolecular) mechanism, which proceeds through a carbocation intermediate, is favored for tertiary alkyl halides, it is highly unlikely for primary alkyl halides like this compound due to the instability of the resulting primary carbocation. chemicalnote.com
Reactions at the Piperidine (B6355638) Nitrogen Atom
The piperidine nitrogen in this compound is a secondary amine and, as such, is nucleophilic. However, in its hydrochloride salt form, the nitrogen is protonated, which significantly reduces its nucleophilicity. To engage in reactions at the nitrogen atom, a base is typically required to deprotonate the ammonium (B1175870) salt and liberate the free amine. Once deprotonated, the nitrogen atom can participate in a variety of reactions, including:
N-Alkylation: The lone pair of electrons on the nitrogen can attack an electrophilic carbon, such as another alkyl halide, to form a tertiary amine.
N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides will form an N-acylpiperidine (an amide).
N-Arylation: The nitrogen can act as a nucleophile in reactions like the Buchwald-Hartwig amination to form N-arylpiperidines. wikipedia.orglibretexts.org
Michael Addition: As a nucleophile, the piperidine nitrogen can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
It is important to note that when reacting 4-(iodomethyl)piperidine (the free base) with an electrophile, there is a potential for competitive reaction at both the iodomethyl group and the piperidine nitrogen. The outcome of such a reaction would depend on the nature of the electrophile and the reaction conditions.
Oxidation Reactions
The this compound molecule offers several sites for oxidation. The piperidine ring itself can be oxidized under various conditions. The oxidation of piperidines can lead to a range of products, including N-oxides, imines, enamines, and lactams. researchgate.netosti.gov The specific product formed depends on the oxidant used and the reaction conditions. For instance, oxidation of the piperidine ring can be achieved using reagents like hydrogen peroxide, permanganate, or chromium-based oxidants. researchgate.net The presence of the iodomethyl group might influence the regioselectivity of the oxidation.
Furthermore, while the iodomethyl group is not typically considered a site for oxidation under standard conditions, certain powerful oxidizing agents could potentially lead to oxidative degradation. researchgate.net It has been reported that the atmospheric photo-oxidation of piperidine initiated by OH radicals can lead to H-abstraction from both the N-H and C-H bonds, resulting in the formation of various oxidation products. acs.org
Reduction Reactions
The primary site for reduction in this compound is the iodomethyl group. The carbon-iodine bond can be cleaved, and the iodine replaced with a hydrogen atom to yield 4-methylpiperidine (B120128) hydrochloride. This transformation can be achieved through various reductive methods:
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., palladium on carbon) and a source of hydrogen (e.g., H₂ gas or transfer hydrogenation reagents like ammonium formate).
Hydride Reductants: Reagents such as lithium aluminum hydride (LiAlH₄) or tributyltin hydride (Bu₃SnH) are effective in reducing alkyl halides to the corresponding alkanes. youtube.comacs.org
Dissolving Metal Reductions: Systems like sodium in liquid ammonia (B1221849) can also be employed for the reduction of alkyl halides.
Samarium(II) Iodide: This single-electron transfer reagent is known to reduce alkyl halides to alkanes. wikipedia.org
The choice of reducing agent would depend on the desired chemoselectivity and the presence of other functional groups in the molecule.
Cross-Coupling Reactions
The iodomethyl group of this compound, being a primary alkyl iodide, can potentially participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Table 2: Potential Cross-Coupling Reactions of 4-(Iodomethyl)piperidine
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |
| Heck Reaction | Alkenes | Palladium | C-C |
| Suzuki Coupling | Organoboranes | Palladium or Nickel | C-C |
| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper | C-C |
| Buchwald-Hartwig Amination | Amines | Palladium | C-N |
Heck Reaction: While traditionally used with aryl and vinyl halides, developments in Heck-type reactions have extended their scope to include alkyl halides. nih.govacs.orgacs.orgnih.govresearchgate.net The reaction of 4-(iodomethyl)piperidine with an alkene in the presence of a palladium catalyst could lead to the formation of a new C-C bond.
Suzuki Coupling: This versatile reaction typically involves the coupling of an organoboron compound with an organic halide. Nickel-catalyzed Suzuki reactions have been shown to be effective for the coupling of unactivated secondary alkyl bromides and iodides, and this methodology could potentially be applied to primary alkyl iodides like 4-(iodomethyl)piperidine. nih.govacs.orgresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. Recent advancements have demonstrated the feasibility of Sonogashira-type couplings with unactivated alkyl iodides using copper or nickel catalysis. nih.govacs.orgwikipedia.orgacs.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. While typically employed with aryl halides, its application with alkyl halides is an area of ongoing research. wikipedia.orglibretexts.orgacs.orgacs.orgresearchgate.net
The success of these cross-coupling reactions with this compound would be highly dependent on the specific catalyst system and reaction conditions employed, as side reactions such as β-hydride elimination can be competitive in reactions involving alkyl halides. nih.gov
Transformation into Conformationally Constrained Systems
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of conformationally constrained bicyclic and spirocyclic systems. These transformations are typically achieved through intramolecular cyclization reactions, where the piperidine nitrogen or a substituent attached to it acts as a nucleophile, and the iodomethyl group serves as the electrophile.
Intramolecular N-alkylation is a primary pathway to form bicyclic systems. By introducing a nucleophilic substituent on the piperidine nitrogen, a subsequent intramolecular reaction with the iodomethyl group can lead to the formation of a new ring. For instance, if the nitrogen is part of a larger chain with a terminal nucleophile, cyclization can lead to various azabicyclo[x.y.z]alkane systems nih.gov. Radical-mediated cyclizations are also a possibility, as demonstrated with α-halomethyl substituted piperidine sulfonamides, which can yield bicyclic products documentsdelivered.com.
Another significant application is in the synthesis of spiro-piperidines. These are compounds where the 4-position of the piperidine ring is part of another ring system. This can be achieved by reacting a 4-substituted piperidine derivative, such as one derived from 4-(iodomethyl)piperidine, in a cyclization reaction. For example, a nucleophile attached to the iodomethyl group could attack a suitably placed electrophile on the piperidine ring or a substituent on the nitrogen. More commonly, the iodomethyl group can be converted to a longer side chain which then undergoes intramolecular cyclization. The synthesis of new spiro-piperidine derivatives is of significant interest in medicinal chemistry for their potential biological activities nih.gov. The formation of such spiro heterocycles often involves creating a new ring that shares the C4 atom of the piperidine beilstein-journals.orgnih.gov.
Table 2: Synthesis of Conformationally Constrained Systems from 4-(Iodomethyl)piperidine Derivatives
| System Type | Synthetic Strategy | Reactant/Precursor | Conditions | Product | Analogous Transformation Reference |
| Azabicyclic System | Intramolecular N-alkylation | N-Substituted 4-(iodomethyl)piperidine with a pendant nucleophile | Base | Azabicyclo[x.y.z]alkane | nih.gov |
| Bicyclic Sulfonamide | Intramolecular radical cyclization | 4-(Halomethyl)piperidine sulfonamide | Radical initiator (e.g., AIBN), Bu3SnH | Bicyclic sulfonamide | documentsdelivered.com |
| Spiro-piperidine | Intramolecular cyclization of a derived intermediate | A derivative of 4-(iodomethyl)piperidine with a side chain capable of cyclization | Various, depending on the nature of the cyclization | Spiro[piperidine-4,x']heterocycle | nih.govbeilstein-journals.orgnih.gov |
Derivatives and Analogues of 4 Iodomethyl Piperidine Hydrochloride
Synthesis of Substituted Piperidine (B6355638) Derivatives
The primary application of 4-(iodomethyl)piperidine (B3029028) and its N-protected analogues is in the alkylation of a wide range of nucleophiles. This reaction, typically proceeding via an SN2 mechanism, forms a new carbon-heteroatom or carbon-carbon bond, leading to diverse and complex substituted piperidine derivatives.
Detailed research has demonstrated the utility of this reagent in C-C bond-forming reactions. For instance, in the synthesis of metallo-β-lactamase inhibitors, tert-butyl 4-(iodomethyl)piperidine-1-carboxylate has been used in nickel(II) iodide-catalyzed coupling reactions. google.com This highlights its capability to participate in organometallic cross-coupling schemes, attaching the piperidine fragment to complex aromatic systems. google.com
The piperidin-4-ylmethyl group can be attached to various atoms, leading to a range of derivatives. The general scheme for this substitution is shown below:
Table 1: Examples of Nucleophilic Substitution Reactions Click on the headers to sort the data.
| Nucleophile Type | Example Nucleophile (Nu-H) | Resulting Linkage | Product Class |
|---|---|---|---|
| Nitrogen | Amine (R₂NH) | -CH₂-NR₂ | Substituted Amines |
| Carbon | Organometallic Reagent (R-M) | -CH₂-R | C-Alkylated Piperidines |
| Oxygen | Alcohol/Phenol (R-OH) | -CH₂-OR | Ether Derivatives |
| Sulfur | Thiol (R-SH) | -CH₂-SR | Thioether Derivatives |
Preparation of Spiropiperidines
Spiropiperidines are a class of compounds where one carbon of the piperidine ring is also part of another ring system. nih.govnih.gov The synthesis of such structures using 4-(iodomethyl)piperidine hydrochloride as a starting material typically involves a multi-step strategy.
A common approach is to first use the iodomethyl group to alkylate a suitable precursor molecule. This precursor must contain a second reactive site that can subsequently participate in an intramolecular cyclization to form the spirocyclic system. For example, one could alkylate a cyclic ketone enolate. The resulting intermediate, now bearing the piperidin-4-ylmethyl substituent, could then be induced to undergo a second, ring-closing reaction.
While direct intramolecular alkylation by the iodomethyl group is one possibility, a more versatile strategy involves its conversion to other functional groups. For instance, the iodomethyl group could be transformed into a longer chain with a terminal nucleophile, which then cyclizes back onto the C4 position of the piperidine ring (after its conversion to an electrophilic center, like a ketone). This synthetic design allows for the construction of various ring sizes fused at the C4 position. nih.gov
Formation of Condensed Piperidines
Condensed or fused piperidines are bicyclic systems where the piperidine ring shares two adjacent atoms with another ring. The synthesis of these structures from 4-(iodomethyl)piperidine is complex and requires a strategy of sequential intermolecular and intramolecular reactions.
The initial step would involve utilizing the reactive iodomethyl group to attach the piperidine scaffold to another molecule, similar to the methods described for substituted piperidines. Following this initial alkylation, further chemical modifications would be necessary to introduce a reactive functional group on an adjacent carbon of the piperidine ring (i.e., the C3 or C5 position). This newly installed group would then participate in an intramolecular ring-closing reaction with a suitable functional group on the appended molecular fragment. Methodologies such as intramolecular Heck reactions, ring-closing metathesis, or aldol (B89426) condensations could then be employed to form the second, fused ring. whiterose.ac.uk
Synthesis of Piperidinones
Piperidinones, which are cyclic amides (lactams) of piperidine, are important synthetic targets. nih.govmdma.ch While 4-(iodomethyl)piperidine is not typically used to construct the piperidinone ring itself, it is an effective agent for the N-alkylation of pre-existing lactam structures. The nitrogen atom of a lactam, while less nucleophilic than that of an amine, can be deprotonated with a suitable base to form an anion that readily displaces the iodide from the 4-(iodomethyl)piperidine scaffold.
This method allows for the synthesis of molecules that incorporate both a piperidinone and a piperidine ring, linked by a methylene (B1212753) bridge. Such hybrid structures are of interest in medicinal chemistry. scribd.comvdoc.pub For example, various oxazolidinediones and succinimides can be N-alkylated with electrophiles like alkyl iodides to generate a diverse range of derivatives. scribd.comvdoc.pub
Introduction of Diverse Functional Groups for Enhanced Reactivity
The synthetic utility of this compound is greatly expanded by converting the iodomethyl group into other functional groups. This transformation turns the piperidine scaffold into a versatile building block that can be used in a wider array of subsequent reactions. The carbon-iodine bond is readily cleaved by various nucleophiles, allowing for the introduction of new functionalities via SN2 reactions. google.com
Key transformations include:
Azide (B81097) Introduction : Reaction with sodium azide (NaN₃) replaces the iodide with an azido (B1232118) group (-N₃). The resulting 4-(azidomethyl)piperidine (B3190545) is a stable intermediate that can be readily reduced (e.g., by catalytic hydrogenation) to the corresponding primary amine, 4-(aminomethyl)piperidine. chemicalbook.comcymitquimica.com
Nitrile Introduction : Substitution with sodium or potassium cyanide (NaCN or KCN) yields 4-(cyanomethyl)piperidine. epo.orgcymitquimica.com The nitrile group is a highly versatile functional handle; it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, extending the carbon chain by one atom. chemicalbook.comgoogle.com
Formation of Organometallic Reagents : The iodide can be used to prepare organometallic intermediates, such as organozinc compounds. google.com These reagents are valuable in cross-coupling reactions (e.g., Negishi coupling) for the formation of new carbon-carbon bonds, significantly broadening the synthetic possibilities.
Table 2: Functional Group Interconversions of 4-(Iodomethyl)piperidine Click on the headers to sort the data.
| Reagent | Initial Functional Group | Resulting Functional Group | Product Name |
|---|---|---|---|
| Sodium Azide (NaN₃) | -CH₂I (Iodomethyl) | -CH₂N₃ (Azidomethyl) | 4-(Azidomethyl)piperidine |
| Sodium Cyanide (NaCN) | -CH₂I (Iodomethyl) | -CH₂CN (Cyanomethyl) | 4-(Cyanomethyl)piperidine |
| Zinc Metal (Zn) | -CH₂I (Iodomethyl) | -CH₂ZnI (Iodozincmethyl) | (Piperidin-4-ylmethyl)zinc iodide |
| Sodium Thiolate (RSNa) | -CH₂I (Iodomethyl) | -CH₂SR (Thioether) | 4-((Alkylthio)methyl)piperidine |
Applications of 4 Iodomethyl Piperidine Hydrochloride As a Synthetic Building Block
Precursor for Complex Organic Molecules
The piperidine (B6355638) structure is a fundamental component in a vast number of natural products and complex pharmaceutical agents. nih.gov 4-(Iodomethyl)piperidine (B3029028) hydrochloride serves as a crucial starting material or intermediate in the multi-step synthesis of these intricate molecules. The reactivity of the carbon-iodine bond is a key feature; iodine is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward attachment of the piperidine moiety to larger molecular frameworks.
Intermediate in the Synthesis of N-Heterocycles
The piperidine ring itself is a saturated N-heterocycle, but 4-(iodomethyl)piperidine hydrochloride is also instrumental in the construction of other, often more complex, heterocyclic systems. mdpi.com Its bifunctional nature—a nucleophilic secondary amine (after deprotonation) and an electrophilic iodomethyl group—allows it to participate in cyclization reactions.
Various synthetic strategies can be employed:
Intramolecular Cyclization: After attaching a suitable chain to the piperidine nitrogen, the iodomethyl group can react with a nucleophilic site on that chain to form a new fused or bridged ring system.
Intermolecular Reactions: It can react with molecules containing two nucleophilic sites to form a larger heterocyclic ring that incorporates the piperidine structure.
These methods are valuable for creating diverse libraries of N-heterocycles for screening in drug discovery and materials science. nih.gov Iodine-mediated electrophilic cyclization is a known strategy for synthesizing various heterocycles under mild conditions. rsc.org
Utility in Radiopharmaceutical Synthesis
The presence of an iodine atom makes this compound a valuable precursor in the synthesis of radiopharmaceuticals for medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). mdanderson.org The non-radioactive iodine atom can be substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) through isotopic exchange reactions.
Furthermore, the compound can serve as a building block for tracers labeled with other common PET isotopes, such as fluorine-18 (B77423) or carbon-11. frontiersin.org The piperidine scaffold is often part of molecules designed to target specific receptors or transporters in the body. By radiolabeling these molecules, their distribution and concentration in various tissues can be visualized and quantified, providing crucial diagnostic information, particularly in oncology and neurology. nih.govnih.gov The development of radiolabeled compounds often involves modifying a precursor molecule, and the reactive nature of the iodomethyl group is well-suited for this purpose. mdpi.com
| Isotope | Imaging Modality | Half-life | Application Notes |
|---|---|---|---|
| Fluorine-18 (¹⁸F) | PET | 109.8 minutes | Most commonly used PET isotope; can be introduced by nucleophilic substitution of a leaving group like iodine. |
| Carbon-11 (¹¹C) | PET | 20.4 minutes | Allows for labeling without changing the molecule's structure, but its short half-life requires a nearby cyclotron. frontiersin.org |
| Iodine-123 (¹²³I) | SPECT | 13.2 hours | Used for diagnostic imaging; can be introduced via isotopic exchange. |
| Iodine-124 (¹²⁴I) | PET | 4.2 days | Longer half-life allows for imaging of slower biological processes. |
Role in Drug Design and Medicinal Chemistry (as a scaffold for bioactive molecules)
The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This is due to its prevalence in a wide array of FDA-approved drugs and biologically active natural products. researchgate.netarizona.edu Its key features include:
Three-Dimensional Structure: The non-planar, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is critical for selective binding to biological targets like enzymes and receptors. thieme-connect.com
Improved Physicochemical Properties: Incorporating a piperidine moiety can enhance a molecule's solubility, lipophilicity, and metabolic stability, which are crucial pharmacokinetic properties. researchgate.netresearchgate.net
Basic Nitrogen Center: The nitrogen atom is basic and is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in protein binding sites.
This compound is an ideal building block for medicinal chemists. It provides the beneficial piperidine core and a reactive handle (the iodomethyl group) for diversification. nih.gov Researchers can attach various chemical groups to the 4-position to explore structure-activity relationships (SAR) and optimize a compound's potency, selectivity, and pharmacokinetic profile. nih.gov This scaffold is found in drugs targeting a wide range of conditions, including central nervous system disorders, cancer, and infectious diseases. ijnrd.orgresearchgate.net
Contribution to Agrochemical Synthesis
The principles that make the piperidine scaffold valuable in pharmaceuticals also apply to the development of modern agrochemicals, such as pesticides and insecticides. ijnrd.orgccspublishing.org.cn The structural diversity and specific conformations achievable with piperidine derivatives can lead to compounds with high efficacy and selectivity against target pests while minimizing effects on non-target organisms. researchgate.netresearchgate.net
This compound can be used to synthesize novel active ingredients for agrochemicals. The iodomethyl group allows for the covalent linkage of the piperidine core to other pharmacophores known to have pesticidal activity. This modular approach enables the creation of new chemical entities with potentially improved properties, such as enhanced potency, better plant uptake, or a more favorable environmental degradation profile. ccspublishing.org.cn
Applications in Coordination Chemistry
The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal ions to form metal complexes. academicjournals.org While simple piperidine can act as a monodentate ligand, this compound is a precursor for synthesizing more complex polydentate ligands.
The iodomethyl group can be easily converted into other donor groups. For example, reaction with amines, thiols, or phosphines can introduce additional nitrogen, sulfur, or phosphorus donor atoms, respectively. This creates ligands that can bind to a metal center through multiple points of attachment, forming stable chelate rings. Such piperidine-based ligands have been successfully complexed with a variety of metals, including magnesium, zinc, titanium, and zirconium. mdpi.comrsc.orgrsc.org The resulting coordination complexes are studied for their unique magnetic, electronic, and structural properties.
Catalytic Applications of Derived Structures
Structures derived from this compound have applications in catalysis. This can be realized in several ways:
Organocatalysis: Piperidine itself and its simple derivatives are often used as basic organocatalysts for reactions like Knoevenagel condensations and Michael additions. nih.gov
Ligands for Metal Catalysts: As described in the previous section, the compound is a precursor to polydentate ligands. The coordination complexes formed from these ligands and transition metals can function as highly efficient and selective catalysts. rsc.org The steric and electronic properties of the piperidine-based ligand can be fine-tuned to control the activity and selectivity of the metal center in catalytic transformations, such as polymerization or asymmetric synthesis. rsc.orgresearchgate.net
Phase-Transfer Catalysis: The hydrochloride salt form suggests that quaternization of the piperidine nitrogen can lead to ammonium (B1175870) salts. Such structures, particularly those with long alkyl chains, can act as phase-transfer catalysts, facilitating reactions between reagents in immiscible phases.
The rigidity and well-defined stereochemistry of the piperidine ring can be exploited to create chiral ligands for asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals. chemicalbook.com
Click Chemistry Applications (e.g., Alkyne-functionalized scaffolds)
The functionalization of piperidine rings with alkyne groups transforms them into valuable scaffolds for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. The most prominent example of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring from an alkyne and an azide (B81097). While direct use of this compound in generating alkyne-functionalized scaffolds for click chemistry is not extensively documented in readily available literature, synthetic pathways to analogous alkyne-functionalized piperidines illustrate their potential as building blocks in this field.
A key strategy involves the introduction of a propargyl group (a three-carbon chain with a terminal alkyne) onto the piperidine nitrogen. This creates a versatile scaffold where the piperidine moiety can be coupled to a wide variety of azide-containing molecules through a triazole linkage.
A representative synthesis of such a scaffold is that of 1-propargyl-4-styrylpiperidine. This process begins with isonipecotic acid, which is converted through a series of steps into a 4-styrylpiperidine (B13551102) intermediate. The crucial step for creating the click chemistry handle is the reaction of the piperidine nitrogen with propargyl bromide. This reaction introduces the terminal alkyne functionality, rendering the molecule ready for CuAAC reactions. acs.org
Once the alkyne-functionalized piperidine scaffold is synthesized, it can be "clicked" with various azides to create a diverse library of compounds. The CuAAC reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. dtic.miljetir.org This allows the piperidine core to be conjugated to biomolecules, fluorescent dyes, polymers, or other molecular fragments to create complex architectures with specific functions. acs.orgnd.edu
The resulting 1,2,3-triazole ring is not merely a linker; it is a rigid, aromatic, and stable moiety that can mimic the properties of an amide bond and participate in hydrogen bonding, thus influencing the biological activity of the final molecule. acs.org
Below is a data table illustrating a typical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using a generic 1-propargylpiperidine scaffold.
| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Catalyst System | Solvent | Temperature | Yield | Product |
| 1-Propargylpiperidine Scaffold | Generic Organic Azide (R-N₃) | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | Dichloromethane (DCM) / Water | Room Temperature | >95% | 1-(1-(R)-1H-1,2,3-triazol-4-yl)methyl)piperidine |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C). For 4-(Iodomethyl)piperidine (B3029028) Hydrochloride, NMR would confirm the integrity of the piperidine (B6355638) ring and the presence and position of the iodomethyl substituent.
Proton Nuclear Magnetic Resonance (¹H NMR)
In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide information about the electronic environment, neighboring protons, and the number of protons, respectively. The protonation of the piperidine nitrogen to form the hydrochloride salt would lead to the appearance of a broad signal for the N-H protons, and a general downfield shift for the ring protons compared to the free base, due to the electron-withdrawing effect of the positively charged nitrogen.
The expected ¹H NMR spectrum would feature distinct signals for the iodomethyl group protons, the methine proton at the C4 position, and the axial and equatorial protons at the C2, C3, C5, and C6 positions of the piperidine ring.
Table 1: Predicted ¹H NMR Spectral Data for 4-(Iodomethyl)piperidine Hydrochloride
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~9.0 - 9.5 | Broad Singlet | N-H₂⁺ |
| ~3.2 - 3.4 | Multiplet | H2 (axial & equatorial), H6 (axial & equatorial) |
| ~3.25 | Doublet | -CH₂I |
| ~2.8 - 3.0 | Multiplet | H3 (axial & equatorial), H5 (axial & equatorial) |
Note: Predicted values are based on the analysis of related piperidine hydrochloride structures. The exact chemical shifts and coupling constants would need to be determined experimentally.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum is expected to show four signals: one for the iodomethyl carbon (-CH₂I), and three for the piperidine ring carbons (C4, C2/C6, and C3/C5). The carbon of the iodomethyl group is expected at a low field (upfield) due to the heavy atom effect of iodine. The carbons adjacent to the protonated nitrogen (C2/C6) would be shifted downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~45 | C2, C6 |
| ~28 | C3, C5 |
| ~35 | C4 |
Note: Predicted values are based on spectral data for piperidine chemicalbook.comspectrabase.com and general substituent effects.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For this compound, the analysis would typically be performed on the free base, 4-(Iodomethyl)piperidine, after the loss of HCl.
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the free base (C₆H₁₂IN). Key fragmentation pathways would likely involve the loss of the iodine atom, a prominent fragmentation for iodoalkanes, leading to a significant peak at [M-I]⁺. Further fragmentation of the piperidine ring would also be observed.
Table 3: Predicted Mass Spectrometry Data for 4-(Iodomethyl)piperidine
| Predicted m/z | Assignment |
|---|---|
| 225.01 | [M]⁺ (Molecular ion of the free base) |
| 127 | [I]⁺ |
| 98 | [M-I]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying the functional groups present in a compound. The IR spectrum of this compound would be characterized by absorptions corresponding to the N-H bonds of the piperidinium (B107235) ion, C-H bonds, C-N bonds, and the C-I bond. The spectrum for piperidine hydrochloride shows characteristic N-H stretching bands chemicalbook.com.
Table 4: Predicted IR Absorption Bands for this compound
| Predicted Frequency (cm⁻¹) | Bond Vibration |
|---|---|
| 2700 - 3000 | N-H⁺ stretch (broad) |
| 2850 - 2950 | C-H stretch (aliphatic) |
| 1580 - 1650 | N-H bend |
| 1400 - 1470 | C-H bend |
| 1150 - 1250 | C-N stretch |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions. This technique is most useful for compounds containing chromophores, such as conjugated systems or aromatic rings.
This compound lacks significant chromophores. Saturated amines and alkyl halides are known to have weak absorptions that occur in the far-UV region, typically below 220 nm. Therefore, the compound is not expected to exhibit significant absorbance in the standard UV-Vis range of 200-800 nm. Its primary utility in this context would be to confirm the absence of UV-active impurities.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
A crystal structure determination for this compound has not been reported in the surveyed literature. If a suitable crystal were analyzed, the data would reveal the precise geometry of the piperidinium cation and the position of the chloride anion. Key findings would include the conformation of the piperidine ring (likely a chair conformation), the orientation of the iodomethyl group (axial or equatorial), and the details of intermolecular interactions, such as hydrogen bonding between the N-H⁺ groups and the chloride anions, which dictate the crystal packing. For example, analysis of related structures, like 4-(chloromethyl)phenylmethanone, shows how this technique elucidates ring conformation and intermolecular hydrogen bonding networks nih.gov.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(Iodomethyl)piperidine |
| Piperidine |
| Piperidine Hydrochloride |
Chromatographic Purification and Analysis Methods
The purification and analysis of this compound rely on various chromatographic techniques that separate the compound from reaction impurities, byproducts, and starting materials. The choice of method depends on the scale of the separation (purification vs. analysis), the nature of the impurities, and the subsequent application of the compound. Key methods include silica (B1680970) gel chromatography for bulk purification, high-performance liquid chromatography (HPLC) for high-resolution analysis and purification, and solid-phase extraction (SPE) for sample cleanup and concentration.
Silica Gel Chromatography
Silica gel chromatography is a fundamental and widely used method for the purification of synthetic intermediates in organic chemistry. nih.gov Due to its polarity, silica gel serves as the stationary phase, retaining polar compounds more strongly than non-polar compounds. The separation is achieved by eluting the mixture with a mobile phase of appropriate polarity, allowing compounds to move down the column at different rates.
For piperidine derivatives, mixtures of non-polar and polar organic solvents are commonly employed as the mobile phase. The polarity of the eluent is carefully optimized to achieve efficient separation. While specific conditions for this compound are not extensively detailed, typical solvent systems for related structures involve eluents like petroleum ether (PE) or hexane (B92381) mixed with ethyl acetate (B1210297) (EA). pku.edu.cnrsc.org The ratio is adjusted to control the retention factor (Rf) of the target compound. pku.edu.cn
A critical consideration when purifying iodo-compounds like this compound is the acidic nature of standard silica gel. nih.gov Sensitive substrates containing iodine can be prone to decomposition on the acidic surface of silica, leading to lower yields and the formation of impurities. nih.gov In such cases, alternative stationary phases, such as basic or neutral alumina, may be required to prevent degradation of the target molecule during purification. nih.gov
| Mobile Phase Composition | Ratio (v/v) | Application Context | Source |
|---|---|---|---|
| Petroleum Ether (PE) / Ethyl Acetate (EA) | 50:1 | Purification of a reaction byproduct | pku.edu.cn |
| Petroleum Ether (PE) / Ethyl Acetate (EA) | 20:1 | Purification of various reaction products | pku.edu.cn |
| Petroleum Ether (PE) / Ethyl Acetate (EA) | 12:1 | Purification of a substituted benzaldehyde | rsc.org |
| Hexane / Ethyl Acetate (AcOEt) | 3:1 | Purification of a piperidine-2,6-dione derivative | mdpi.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and can also be scaled for preparative purification. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing polar, ionizable compounds like hydrochloride salts.
In a typical RP-HPLC setup, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase. A simple, sensitive, and accurate RP-HPLC method has been established for the determination of piperidine and its hydrochloride salt, which serves as a relevant model. nih.govresearchgate.net This method often involves pre-column derivatization to enhance UV detection. nih.govresearchgate.net The mobile phase typically consists of an aqueous component, often with an acid additive like phosphoric acid or formic acid to improve peak shape and control ionization, mixed with an organic solvent such as acetonitrile (B52724). nih.govresearchgate.netsielc.com Formic acid is preferred for applications where the eluent is directed to a mass spectrometer (LC-MS). sielc.com
The method's parameters, including mobile phase composition, flow rate, and column temperature, are optimized to achieve baseline separation of the target analyte from any impurities. nih.govresearchgate.net
| Parameter | Condition | Source |
|---|---|---|
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) | nih.govresearchgate.net |
| Mobile Phase | A: Water with 0.1% Phosphoric Acid B: Acetonitrile | nih.govresearchgate.net |
| Composition | A:B (32:68, v/v) | nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |
| Column Temperature | 30°C | nih.govresearchgate.net |
| Detection | UV | nih.govresearchgate.net |
| Derivatization (Pre-column) | 4-Toluene Sulfonyl Chloride | nih.govresearchgate.net |
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a sample preparation technique used to isolate, concentrate, and purify analytes from a complex matrix before quantitative analysis. sigmaaldrich.com It functions like a simplified form of liquid chromatography, where the compound of interest is either retained on a solid sorbent while impurities pass through, or the impurities are retained while the analyte is collected in the eluate. Given its hydrochloride salt form, 4-(Iodomethyl)piperidine is amenable to purification by SPE.
The process involves a sequence of steps: conditioning the sorbent, loading the sample solution, washing away impurities, and finally eluting the purified analyte. windows.net The choice of sorbent is critical and depends on the chemical properties of the analyte and the matrix. For this compound, several SPE mechanisms could be employed:
Reversed-Phase SPE : Using a non-polar sorbent (e.g., C18), the compound could be retained from an aqueous solution and eluted with an organic solvent.
Ion-Exchange SPE : As a hydrochloride salt, the compound exists as a cation. A cation-exchange sorbent would retain the positively charged piperidinium ion, allowing neutral and anionic impurities to be washed away. Elution is then achieved by using a buffer with a high salt concentration or an adjusted pH to neutralize the charge on the analyte.
SPE is highly effective for cleaning up samples prior to HPLC analysis, extending the life of the analytical column and improving the accuracy of quantification. sigmaaldrich.com
| Step | Description | Purpose | Source |
|---|---|---|---|
| 1. Conditioning | The sorbent is rinsed with a solvent (e.g., methanol) followed by the sample matrix solvent (e.g., water). | To wet the sorbent and create an environment suitable for analyte retention. | windows.net |
| 2. Sample Loading | The sample solution is passed through the sorbent bed. | The analyte adsorbs to the sorbent. | windows.net |
| 3. Washing | A solvent that will not elute the analyte but will wash away impurities is passed through the sorbent. | To remove interfering components from the sample matrix. | windows.net |
| 4. Elution | A solvent strong enough to desorb the analyte from the sorbent is passed through the column. | To collect the purified and concentrated analyte. | windows.net |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
No dedicated Density Functional Theory (DFT) studies for 4-(Iodomethyl)piperidine (B3029028) Hydrochloride have been found in a review of scientific literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While general DFT studies have been conducted on piperidine (B6355638) and its derivatives to predict properties like heats of formation and thermal stability, specific calculations detailing the geometric, energetic, and electronic properties of 4-(Iodomethyl)piperidine Hydrochloride are not publicly available. Therefore, no data tables containing optimized geometries, vibrational frequencies, or electronic properties for this specific molecule can be provided.
Molecular Docking Simulations
There is no evidence of specific molecular docking simulations having been performed with this compound in the reviewed literature. Molecular docking is a key tool in structural molecular biology and computer-assisted drug design which models the interaction between a small molecule and a protein at the atomic level. Although numerous studies have performed molecular docking with various substituted piperidine derivatives to investigate their binding affinities with different biological targets, none have been identified that specifically use this compound as the ligand. Consequently, there are no research findings or data tables detailing its binding modes, interaction energies, or key interactions with any specific protein targets.
Mechanistic Investigations through Computational Modeling
A search of the scientific literature did not yield any mechanistic investigations of this compound using computational modeling. Such studies typically employ computational chemistry to elucidate the step-by-step process of chemical reactions, including the identification of transition states and intermediates. While computational models have been used to study reactions involving the piperidine ring or the reactivity of iodomethyl groups in other chemical contexts, no research has been found that specifically models the reaction mechanisms of this compound. Therefore, detailed findings or data on its reaction pathways, activation energies, or transition state structures are not available.
Stereochemical Control in the Synthesis and Transformation of 4 Iodomethyl Piperidine Hydrochloride
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For substituted piperidines, this is often achieved through asymmetric catalysis or the use of chiral auxiliaries.
One powerful approach involves organocatalysis. For instance, a highly efficient, asymmetric, four-component, one-pot synthesis of densely substituted piperidines has been developed. acs.org This method utilizes a diphenylprolinol silyl (B83357) ether to mediate a Michael reaction between an aldehyde and a nitroalkene, which is followed by a domino aza-Henry/hemiaminalization reaction and subsequent allylation or cyanation. acs.org This sequence allows for the complete control of five contiguous stereocenters, yielding piperidine (B6355638) derivatives with excellent enantioselectivity (e.g., 97% ee). acs.org
Another effective strategy is kinetic resolution, which involves the selective reaction of one enantiomer from a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiopurity. The kinetic resolution of racemic N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system composed of n-BuLi and the chiral ligand (−)-sparteine. whiterose.ac.uk This base selectively deprotonates one enantiomer, which can then be trapped with an electrophile or quenched. whiterose.ac.uk The remaining, unreacted starting material can be isolated with high enantiomeric excess. whiterose.ac.uk The 4-methylene group in the resolved product serves as a versatile handle for further functionalization, potentially leading to 4-(iodomethyl) derivatives after hydroboration-oxidation and subsequent iodination.
| Entry | Substrate (Racemic) | Chiral Ligand | Enantiomeric Ratio (er) of Recovered Substrate | Reference |
| 1 | N-Boc-2-phenyl-4-methylenepiperidine | (+)-sparteine | 94:6 | whiterose.ac.uk |
| 2 | N-Boc-2-(4-chlorophenyl)-4-methylenepiperidine | (+)-sparteine | 94:6 | whiterose.ac.uk |
Diastereoselective Synthesis
When multiple stereocenters are present, diastereoselective synthesis is employed to control their relative orientation. Catalyst and reagent selection can profoundly influence the stereochemical outcome of cyclization reactions.
A notable example is the synthesis of 3,4-disubstituted piperidines, where the choice between a Brønsted acid and a Lewis acid catalyst can selectively produce either cis or trans diastereomers from the same starting aldehyde. nih.gov When aldehydes containing a homoallylic amine are treated with a Brønsted acid like concentrated HCl, a Prins cyclization occurs, affording predominantly cis-3,4-disubstituted piperidines with diastereomeric ratios up to >98:2. nih.gov This outcome is governed by a kinetically controlled pathway proceeding through a stable carbocation intermediate. nih.gov
Conversely, using a Lewis acid such as methylaluminum dichloride (MeAlCl₂) in a refluxing solvent promotes a carbonyl ene cyclization. nih.gov This thermodynamically controlled process yields the more stable trans-3,4-disubstituted piperidines with diastereomeric ratios as high as 93:7. nih.gov This switch in diastereoselectivity highlights how reaction conditions can be tuned to access different stereoisomers from a common precursor.
| Catalyst | Reaction Type | Predominant Isomer | Diastereomeric Ratio (dr) | Reference |
| Conc. HCl | Prins Cyclization (Kinetic Control) | cis | up to >98:2 | nih.gov |
| MeAlCl₂ | Carbonyl Ene Cyclization (Thermodynamic Control) | trans | up to 93:7 | nih.gov |
Furthermore, diastereoselectivity can be achieved in the functionalization of existing rings. The epoxidation of substituted tetrahydropyridines, followed by regioselective ring-opening, provides access to highly functionalized, oxygenated piperidines. researchgate.netacs.org The facial selectivity of the epoxidation can be directed by functional groups within the substrate, ensuring a high degree of diastereocontrol. acs.org
Chiral Pool Strategies
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This strategy transfers the inherent chirality of the starting material to the final product, avoiding the need for asymmetric catalysis or resolution.
Carbohydrates are a common source for chiral pool synthesis. For example, the synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, a complex 3,4-disubstituted piperidine, was explored starting from 2-deoxy-D-ribose. rsc.org This sugar already contains the necessary stereochemical information to guide the synthesis of the target molecule. The synthetic route leverages the existing stereocenters of the carbohydrate to construct the piperidine ring with control over both the relative and absolute stereochemistry of the final product. rsc.org This approach is particularly valuable for constructing complex chiral molecules where multiple stereocenters must be set precisely.
Control of Stereochemistry in Reductive Cyclization
Reductive cyclization, particularly reductive amination, is a fundamental method for constructing piperidine rings. Stereocontrol in these reactions can be achieved by using chiral auxiliaries that direct the approach of the reducing agent.
A powerful demonstration of this concept is the synthesis of 2-dienyl-substituted piperidines via a double reductive amination cascade. rsc.org In this process, a 1,5-keto-aldehyde tethered to an η⁴-dienetricarbonyliron complex is cyclized in the presence of a primary amine and a reducing agent, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). rsc.org The bulky dienetricarbonyliron complex acts as a potent chiral auxiliary, effectively shielding one face of the molecule. This steric hindrance forces the cyclization and subsequent reductions to occur from the less hindered face, resulting in the formation of a single diastereoisomer. rsc.org The iron complex can be removed later in the synthetic sequence, yielding the enantiopure piperidine. This method provides complete stereocontrol over the formation of the piperidine ring.
| Amine | Reducing Agent | Stereochemical Outcome | Reference |
| Benzylamine | NaBH(OAc)₃ | Single diastereoisomer | rsc.org |
| Allylamine | NaBH(OAc)₃ | Single diastereoisomer | rsc.org |
| Propargylamine | NaBH(OAc)₃ | Single diastereoisomer | rsc.org |
Stereodivergent Synthetic Pathways
Stereodivergent synthesis provides access to multiple stereoisomers of a product from a common starting material by simply changing the reagents or reaction conditions. This approach offers significant flexibility and efficiency in generating stereochemical diversity.
As discussed previously, the synthesis of 3,4-disubstituted piperidines from homoallylic amine-containing aldehydes exemplifies a reagent-controlled stereodivergent process. nih.gov A single starting material can be selectively converted into either the cis or the trans diastereomer.
Path A (Kinetic Control): Treatment with a Brønsted acid (HCl) at low temperature initiates a Prins cyclization, leading to the cis-piperidine product. nih.gov
Path B (Thermodynamic Control): Treatment with a Lewis acid (MeAlCl₂) at a higher temperature favors a carbonyl ene reaction, yielding the thermodynamically more stable trans-piperidine product. nih.gov
This ability to switch the diastereochemical outcome by modifying the catalytic system is a hallmark of a stereodivergent strategy, allowing for the targeted synthesis of specific isomers required for further investigation or application.
Mechanistic Elucidation of Reactions Involving 4 Iodomethyl Piperidine Hydrochloride
Kinetic Studies and Reaction Rate Analysis
Kinetic studies are crucial for determining reaction rates, understanding the influence of various parameters on those rates, and ultimately, for proposing a reaction mechanism. For a typical reaction involving 4-(Iodomethyl)piperidine (B3029028) Hydrochloride, such as N-alkylation of an amine or O-alkylation of an alcohol, the rate would likely follow second-order kinetics, consistent with an S_N_2 mechanism.
Rate Law: Rate = k[4-(Iodomethyl)piperidine][Nucleophile]
This rate law indicates that the reaction rate is dependent on the concentration of both the substrate and the nucleophile.
The choice of solvent can dramatically influence the rate of nucleophilic substitution reactions. libretexts.org The effect is primarily due to the solvent's ability to solvate the reactants and the transition state. researchgate.net For S_N_2 reactions, which proceed through a single, concerted step involving a charge-dispersed transition state, polar aprotic solvents are generally preferred. quora.com
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds with anionic nucleophiles. quora.com This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophilic carbon. libretexts.org Consequently, polar protic solvents tend to decrease the rate of S_N_2 reactions. quora.com
Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile): These solvents are polar enough to dissolve both the substrate and the nucleophile but lack the ability to form strong hydrogen bonds with the nucleophile. libretexts.org This leaves the nucleophile "naked" and more reactive, leading to a significant acceleration of the S_N_2 reaction rate. quora.com
Nonpolar Solvents (e.g., hexane (B92381), toluene): These solvents are generally poor choices as they cannot adequately solvate charged or highly polar nucleophiles, often leading to solubility issues and extremely slow reaction rates. libretexts.org
The table below summarizes the general effects of solvent classes on S_N_2 reaction kinetics.
| Solvent Class | Examples | Interaction with Nucleophile | Effect on S_N_2 Rate |
| Polar Protic | Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH) | Strong hydrogen bonding (solvation) | Decreases |
| Polar Aprotic | Acetone (CH₃COCH₃), DMF, DMSO, Acetonitrile (B52724) (CH₃CN) | Dipole-dipole interactions | Increases |
| Nonpolar | Hexane (C₆H₁₄), Toluene (C₇H₈) | Weak van der Waals forces | Very slow / Insoluble |
This is an interactive table based on established principles of S_N_2 reaction kinetics. libretexts.orgquora.com
Activation parameters provide deep insight into the transition state of a reaction. They are determined by measuring the reaction rate constant (k) at various temperatures and applying the Arrhenius and Eyring equations. fsu.edu
Activation Energy (Ea): The minimum energy required for a reaction to occur. It can be calculated from the slope of an Arrhenius plot (ln k vs. 1/T). fsu.edu
Enthalpy of Activation (ΔHǂ): The difference in enthalpy between the transition state and the reactants.
Entropy of Activation (ΔSǂ): The difference in entropy between the transition state and the reactants. For an S_N_2 reaction, where two molecules combine to form a single, more ordered transition state, ΔSǂ is typically negative.
While specific activation parameters for reactions of 4-(Iodomethyl)piperidine Hydrochloride are not documented, the following table presents data from a kinetic study on the synthesis of a substituted piperidine (B6355638) in different solvents, which illustrates how these parameters are derived and how they vary with the reaction medium.
Activation Parameters for a Substituted Piperidine Synthesis
| Solvent | Ea (kJ/mol) | ΔHǂ (kJ/mol) | ΔSǂ (J/mol·K) | ΔGǂ (kJ/mol at 298K) |
|---|---|---|---|---|
| Methanol | 104.2 | 101.7 | +20.5 | 95.6 |
This interactive table is based on data for the formation of a substituted piperidine from 4-methylbenzaldehyde, aniline, and ethyl acetoacetate (B1235776), and serves as an illustrative example.
Identification of Reaction Intermediates
The identification of reaction intermediates is key to confirming a multi-step reaction mechanism. This is often achieved through spectroscopic methods (NMR, IR, Mass Spectrometry) or by trapping experiments. chemrxiv.org
For the nucleophilic substitution reaction of this compound, the mechanism is overwhelmingly likely to be a concerted S_N_2 process. A defining feature of the S_N_2 mechanism is that it occurs in a single step with no intermediates. The reaction proceeds through a five-coordinate transition state where the nucleophile attacks the carbon atom at the same time as the iodide leaving group departs.
In more complex transformations that might use this compound as a starting material to build larger structures, various intermediates could be formed. For instance, in copper-catalyzed C-H amination reactions for piperidine synthesis, copper-containing complexes have been identified as probable intermediates through mass spectrometry studies. acs.org Similarly, in certain functionalizations of existing piperidine rings, iminium ion intermediates are proposed and can sometimes be observed or trapped. acs.org However, for the fundamental reaction of this compound itself with a nucleophile, no stable reaction intermediate is expected.
Competitive Reaction Pathways
In nucleophilic substitution reactions of alkyl halides, a primary competitive pathway is the E2 (bimolecular elimination) reaction. nih.gov This is particularly relevant when using sterically hindered substrates or strong, bulky bases.
For this compound, the substrate is a primary alkyl halide. This structure strongly favors the S_N_2 pathway over the E2 pathway.
S_N_2 Pathway: The electrophilic carbon is sterically unhindered, making it easily accessible for backside attack by a nucleophile.
E2 Pathway: This pathway requires the removal of a proton from a beta-carbon by a base. While possible, it is generally much slower for primary substrates compared to S_N_2 unless a very strong, sterically hindered base is used. nih.gov
The competition between S_N_2 and E2 is influenced by several factors, as summarized in the table below.
| Factor | Favors S_N_2 | Favors E2 | Relevance to 4-(Iodomethyl)piperidine HCl |
| Substrate Structure | Methyl > Primary > Secondary | Tertiary > Secondary > Primary | Primary substrate strongly favors S_N_2. |
| Nucleophile/Base | Strong, non-bulky nucleophiles | Strong, bulky bases | Most common nucleophiles are not bulky, favoring S_N_2. |
| Solvent | Polar aprotic | Less critical, but solvation can impact base strength | Polar aprotic solvents would accelerate the favored S_N_2 path. |
| Leaving Group | Good leaving group (I⁻ is excellent) | Good leaving group (I⁻ is excellent) | A good leaving group benefits both pathways. |
This interactive table outlines the general principles governing the competition between S_N_2 and E2 reactions. nih.gov
Another potential side reaction, particularly in N-alkylation, is over-alkylation. If piperidine itself were being alkylated with an alkyl halide, for instance, the initial product is a secondary amine, which can be further alkylated to a tertiary amine and then to a quaternary ammonium (B1175870) salt. researchgate.net When using this compound to alkylate a different nucleophile, controlling the stoichiometry is crucial to prevent such unintended subsequent reactions.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of functionalized piperidines, including 4-(Iodomethyl)piperidine (B3029028) hydrochloride, is an area of active research, with a strong emphasis on the development of more efficient and selective catalytic systems. Current synthetic routes can be resource-intensive, and future efforts are directed towards overcoming these limitations.
Key research trends include:
Transition Metal Catalysis: Palladium-catalyzed reactions have shown promise in the synthesis of functionalized piperidines. epa.gov Future work will likely explore other transition metals, such as iridium, for N-heterocyclization of primary amines with diols, which could offer alternative pathways to the piperidine (B6355638) core. organic-chemistry.org The development of catalysts that can tolerate the reactive iodomethyl group or facilitate its introduction with high selectivity is a significant goal.
Organocatalysis: The use of small organic molecules as catalysts is gaining traction for piperidine synthesis. nih.gov These methods can offer high stereoselectivity and avoid the use of potentially toxic or expensive metals. Research into organocatalytic routes that lead to 4-substituted piperidines is an emerging area.
Biocatalysis and Chemoenzymatic Strategies: A groundbreaking approach combines biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.net This method streamlines multi-step processes into just a few efficient steps, reducing reliance on costly precious metals. news-medical.net Applying such enzymatic systems to introduce functionality at the 4-position of the piperidine ring before converting it to the iodomethyl group could represent a more sustainable and efficient manufacturing process.
| Catalytic Approach | Potential Advantages | Representative Catalyst Classes |
| Transition Metal Catalysis | High efficiency, broad substrate scope | Palladium, Iridium, Rhodium complexes |
| Organocatalysis | High stereoselectivity, metal-free | Proline derivatives, Chiral amines |
| Biocatalysis | High selectivity, mild reaction conditions | Hydroxylases, Oxidases |
Exploration of New Chemical Transformations
The presence of a primary alkyl iodide in 4-(Iodomethyl)piperidine hydrochloride makes it a highly reactive intermediate ripe for exploration in a variety of chemical transformations beyond simple nucleophilic substitutions.
Future research is expected to focus on:
Radical-Mediated Reactions: The carbon-iodine bond is relatively weak and can be homolytically cleaved to generate carbon-centered radicals. These radicals can participate in a range of bond-forming reactions, including conjugate additions and cyclizations, to create complex molecular architectures. nih.govwhiterose.ac.uk
Cross-Coupling Reactions: While challenging with sp³-hybridized centers, the development of novel catalytic systems could enable cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) directly at the iodomethyl group. This would allow for the direct attachment of aryl, alkynyl, and amino moieties, significantly expanding the diversity of accessible derivatives.
Dearomative Functionalization: Strategies involving the dearomative functionalization of pyridine (B92270) precursors offer a powerful method for constructing highly substituted piperidines. researchgate.net Applying these methods to pyridines bearing precursors to the iodomethyl group could provide rapid access to complex and diverse piperidine scaffolds.
Integration with Flow Chemistry and Automation for Scalable Synthesis
For this compound to be widely adopted as a building block, its synthesis must be scalable, safe, and cost-effective. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.
Emerging trends in this area include:
Continuous-Flow Synthesis: Performing reactions in continuous-flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This leads to improved yields, higher purity, and enhanced safety, particularly when handling reactive intermediates. The synthesis of piperidine precursors or the introduction of the iodomethyl group could be adapted to flow systems. Photoredox reactions, which can be involved in generating radicals for C-H functionalization, are particularly well-suited for microreactors and automated flow systems. mdpi.com
Automated Platforms: Automated synthesis platforms can accelerate the optimization of reaction conditions and enable the rapid generation of libraries of derivatives for screening purposes. Integrating flow reactors with automated workup and purification systems can create a fully autonomous process for producing this compound and its derivatives.
Advanced Derivatization for Unique Chemical Scaffolds
The true value of this compound lies in its potential as a starting material for the creation of novel and complex chemical scaffolds for drug discovery and materials science. encyclopedia.publifechemicals.com The iodomethyl group serves as a versatile handle for derivatization.
Future research will likely pursue:
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Using this compound or its derivatives in MCRs could lead to the rapid assembly of highly functionalized piperidine-containing scaffolds. researchgate.net
Synthesis of Spirocyclic and Fused Systems: The piperidine ring is a common core in spirocyclic and fused-ring systems found in many natural products and pharmaceuticals. researchgate.net The reactive iodomethyl group can be used as an anchor point to initiate cyclization cascades, leading to the formation of these complex three-dimensional structures.
Molecular Hybridization: A common strategy in drug design is to link two or more pharmacophores to create a hybrid molecule with potentially enhanced or novel biological activity. This compound is an ideal building block for synthesizing such hybrids by connecting the piperidine moiety to other heterocyclic systems like thiazoles, oxadiazoles, or piperazines. researchgate.netnih.gov
Expanding Applications in Specialized Fields of Organic Synthesis
While the piperidine motif is well-established in medicinal chemistry, future research will explore the application of this compound in other specialized areas of organic synthesis. nih.govencyclopedia.pub
Potential growth areas include:
Fragment-Based Drug Discovery (FBDD): The 4-methylpiperidine (B120128) fragment is a common feature in bioactive molecules. This compound can be used to synthesize a library of small, piperidine-containing fragments for screening against biological targets.
Chemical Probe Development: The reactive handle allows for the straightforward attachment of reporter tags, such as fluorescent dyes or biotin, making it a useful building block for the synthesis of chemical probes to study biological processes.
Materials Science: The piperidine nucleus can be incorporated into larger polymer structures or functional materials. The iodomethyl group provides a convenient site for polymerization or for grafting the molecule onto surfaces to modify their properties.
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes substitution rate |
| Solvent | DMF or THF | Enhances reagent solubility |
| Reaction Time | 18–24 hours | Ensures >90% conversion |
Q. Table 2. Biological Assay Conditions
| Assay Type | Target | Key Metrics |
|---|---|---|
| Radioligand Binding | σ-1 Receptor | IC₅₀, Ki |
| Enzyme Inhibition | Acetylcholinesterase | Km, Vmax |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
